molecular formula C37H30ClOP2Rh B1144050 Carbonylbis(triphenylphosphine)rhodium(I) Chloride CAS No. 13938-94-8

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

Cat. No. B1144050
CAS RN: 13938-94-8
M. Wt: 690.94
InChI Key:
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Description

Synthesis Analysis

The synthesis of Chlorocarbonylbis(triphenylphosphine)rhodium is achieved through the reaction of tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen. The use of a polar aprotic solvent was found to be effective for this reaction. This process demonstrates the reduction of carbon dioxide by molecular hydrogen on a rhodium complex and its fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).

Molecular Structure Analysis

The molecular structure of a related carbonyl rhodium complex, as determined by X-ray crystallography, reveals a square-planar geometry around the Rhodium (Rh) atom. This finding indicates the distinct geometric configuration of rhodium complexes (Lamprecht et al., 1997).

Chemical Reactions and Properties

Chlorocarbonylbis(triphenylphosphine)rhodium(I) Chloride is known to undergo various chemical reactions, including carbon dioxide reduction and carbonyl complex formation as part of its chemical properties. This compound demonstrates the ability to catalyze the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters depending on the nature of the phosphine, indicating its versatility in catalysis (Saiah & Pellicciari, 1995).

Physical Properties Analysis

The physical properties of Carbonylbis(triphenylphosphine)rhodium(I) Chloride, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and bonding. The square-planar geometry around the Rh atom plays a significant role in determining these physical properties.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity with other chemical species and its catalytic abilities. Its ability to participate in carbon monoxide insertion and decarbonylation reactions, as well as its catalytic activity in the hydrogenation of olefins and acetylenes, are notable (Osborn, Jardine, Young, & Wilkinson, 1966). Additionally, its reactions with hydrogen, oxygen, carbon monoxide, and aldehydes further demonstrate its diverse chemical properties.

Scientific Research Applications

  • It serves as a catalyst for the hydroformylation and hydrocarboxylation of unsaturated fatty compounds, introducing functionality at each double bond position in polyunsaturated fatty acids (Frankel & Pryde, 1977).

  • This compound catalyzes the isomerization of hydroxy alkynes to trans keto and hydroxy esters, proving useful in the synthesis of dipeptide isosters (Saiah & Pellicciari, 1995).

  • It is involved in the decarbonylation of organic carbonyls such as aldehydes, acyl halides, thioesters, and acyl cyanides, as well as metal carbonyls, offering new potential in chemistry (O'connor & Ma, 1993).

  • The compound has been studied for its catalytic activities in the oxidation of olefins, such as styrenes, to produce carbonyl compounds under oxygen atmosphere (Takao et al., 1970).

  • It's been used in reactions with carbon dioxide and hydrogen, indicating its role in carbon fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).

Safety And Hazards

Carbonylbis(triphenylphosphine)rhodium(I) Chloride may cause irritation of the digestive tract and respiratory tract . It may also cause skin and eye irritation . Proper protective measures should be taken while handling this compound.

properties

IUPAC Name

formaldehyde;rhodium;triphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.CH2O.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWKFRMRYWEJBC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32ClOP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystals; [Alfa Aesar MSDS]
Record name Chlorocarbonylbis(triphenylphosphine) rhodium(I)
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Product Name

Carbonylbis(triphenylphosphine)rhodium(I) Chloride

CAS RN

13938-94-8
Record name Carbonylchlorobis(triphenylphosphine)rhodium
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Citations

For This Compound
9
Citations
G ZANOTTI - 1979 - pascal-francis.inist.fr
Keyword (fr) ANALYSE DIFFRACTION RX STRUCTURE CRISTALLINE MOLECULAIRE RHODIUM COMPOSE COMPLEXE METALLIQUE COMPLEXE PLAN CARRE COMPLEXE …
Number of citations: 0 pascal-francis.inist.fr
PJ Stang, L Song, B Halton - Journal of organometallic chemistry, 1990 - Elsevier
1H-Cyclopropa[b]naphthalene(V) reacts with chlorotris(triphenylphosphine)rhodium(I) and (ethene)bis(triphenylphosphine)platinum(0) with oxidative insertion of the metal into the three-…
Number of citations: 17 www.sciencedirect.com
S Gopinathan, IR Unni, C Gopinathan, VG Puranik… - Polyhedron, 1987 - Elsevier
The title complex [RuCl(CO)(PPh 3 ) 2 (S 2 CH)](thf) has been prepared by the insertion of carbon disulphide into the RuH bond of [RuHClCO(PPh 3 ) 2 (4-Vp)] followed by …
Number of citations: 14 www.sciencedirect.com
Z Guan, JC Namyslo, MHH Drafz… - Beilstein Journal of …, 2014 - beilstein-journals.org
Deprotonation of indazolium salts at low temperatures gives N-heterocyclic carbenes of indazoles (indazol-3-ylidenes) which can be trapped as rhodium complexes (X-ray analysis). In …
Number of citations: 17 www.beilstein-journals.org
CM Crittell - 1994 - elibrary.ru
The preparation of alkynyl (phenyl) iodonium triflates and their chemistry is presented. Alkynyl (phenyl) iodonium triflates are prepared by the reaction of trimethylsilylacetylenes or …
Number of citations: 0 elibrary.ru
GK Ramollo - 2016 - repository.up.ac.za
In this study, novel rhodium(I) carbene complexes were synthesized and fully characterized via a carbene ligand transfer methodology from Group 6 Fischer carbene complex …
Number of citations: 0 repository.up.ac.za
AB Cowell - 1979 - search.proquest.com
STEREOCHEMISTRY OF THE OXIDATIVE ADDITION OF BENZYL HALIDES TO TETRAKIS(TRIPHENYLPHOSPHINE)NICKEL(0) AND THE PALLADIUM(0) CATALYZED SYNTHESIS …
Number of citations: 2 search.proquest.com
A Muller - Suid-Afrikaanse Tydskrif vir Natuurwetenskap en …, 2019 - journals.co.za
Chloro-carbonyl disorder determination in Vaska-type complexes: An investigation into the effect of mixed phenyl-cyclohexyl substituted aryl tertiary phosphines on the disorder of the Cl…
Number of citations: 6 journals.co.za
A Del Pra, G Zanotti, P Segala - Crystal Structure Communicafions, 1979
Number of citations: 34

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